molecular formula C7H6F2N2 B2492526 3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE CAS No. 2228148-61-4

3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE

Cat. No.: B2492526
CAS No.: 2228148-61-4
M. Wt: 156.136
InChI Key: FQRLTBVRNIXYLY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is a specialized pyrazole derivative offered for research and development purposes. This compound features a difluoromethyl group and a terminal ethynyl (acetylene) moiety on its pyrazole core, a structure known to be significant in the development of novel agrochemicals and pharmaceuticals. The primary research value of this compound lies in its potential as a key synthetic intermediate. Pyrazole scaffolds, particularly those with a difluoromethyl group at the 3-position, are established as privileged structures in the discovery of succinate dehydrogenase inhibitor (SDHI) fungicides . Several commercial fungicides, such as fluxapyroxad and bixafen, are built upon a similar 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide backbone . The reactive ethynyl group on this specific compound provides a versatile handle for chemists to conduct further synthetic elaboration, for instance, via click chemistry or palladium-catalyzed cross-coupling reactions, to create novel libraries of compounds for biological screening . Researchers may explore this chemical in projects aimed at developing new antifungal agents with potential activity against a range of phytopathogenic fungi. The mechanism of action for related compounds involves inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH, or Complex II), which disrupts cellular respiration in fungal pathogens . This compound is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(difluoromethyl)-4-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLTBVRNIXYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ethynyl group can be introduced via Sonogashira coupling reactions, using ethynyl-containing reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to improve reaction yields and reduce reaction times . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and reduces solvent recovery costs.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-(methyl)-4-ethynyl-1-methyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the primary applications of 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is in the development of fungicides. This compound serves as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration chain of fungi. The efficacy of these fungicides has been demonstrated against a range of crop pests, particularly those causing significant diseases in cereals and other crops.

Key Fungicides Derived from this compound

Fungicide NameYear RegisteredTarget Pathogens
Isopyrazam2010Alternaria, Zymoseptoria tritici
Sedaxane2011Phytophthora, Alternaria
Bixafen2011Broad-spectrum fungal control
Fluxapyroxad2011Major cereal diseases
Benzovindiflupyr2012Various fungal pathogens
Pydiflumetofen2016Phytophthora infestans
Inpyrfluxam2019Newer fungal targets

These fungicides have shown effectiveness against major crop diseases, including early blight and septoria leaf blotch, although they exhibit limited activity against oomycetes like Phytophthora infestans .

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. Research has demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes.

Bioactivity Data

Activity TypeCompound TestedIC50 Values (µM)
Anti-inflammatory(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one18 (HeLa)
AntiproliferativeVarious derivatives27 (HepG2)
Antibacterial(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-oneMIC: 26.2

In vivo studies showed that this compound significantly reduces paw edema in rat models compared to standard anti-inflammatory drugs like Diclofenac sodium .

Environmental Impact and Metabolism

The environmental presence of this compound and its derivatives raises concerns regarding their metabolites. The US Geological Survey reported the detection of this compound as a metabolite in agricultural runoff, highlighting the need for further research into its environmental impact and degradation pathways .

Mechanism of Action

The primary mechanism of action of 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain . By binding to the active site of SDH, the compound disrupts the tricarboxylic acid cycle, leading to the death of pathogenic fungi and bacteria. This mechanism is particularly effective in controlling fungal diseases in crops.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The 3-difluoromethyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger trifluoromethyl (-CF₃) and nitro (-NO₂) groups in compounds from . This may reduce metabolic degradation while maintaining reactivity .
  • Steric Considerations : The 4-ethynyl group provides linear geometry, contrasting with the bulkier aryl ethers in or sulfonyl groups in , which may hinder molecular flexibility.
  • Synthetic Utility : The ethynyl group enables click chemistry applications, a feature absent in compounds with carboxylate or hydroxy groups .

Biological Activity

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of agricultural fungicides. This compound belongs to a class of pyrazole derivatives known for their efficacy against various phytopathogenic fungi. The following sections will explore the synthesis, biological activities, and case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of difluoroacetic acid derivatives with hydrazine compounds, followed by cyclization to form the pyrazole ring. The general synthetic pathway can be outlined as follows:

  • Starting Materials : Difluoroacetic acid and appropriate hydrazine derivatives.
  • Reagents : Use of catalysts such as triethyl orthoformate and acetic anhydride.
  • Cyclization : Heating the mixture leads to the formation of the pyrazole structure.

This method has been optimized by various chemical companies for large-scale production, ensuring high yields and purity levels.

Antifungal Activity

This compound exhibits significant antifungal properties, primarily through its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs). These compounds target succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain of fungi, leading to cell death.

Table 1: Comparison of Antifungal Efficacy

Compound NameYear RegisteredTarget FungiEfficacy Level
Isopyrazam2010Alternaria, FusariumHigh
Sedaxane2011Zymoseptoria triticiModerate
Fluxapyroxad2011Broad SpectrumHigh
Benzovindiflupyr2012Phytophthora infestansModerate
Pydiflumetofen2016VariousHigh

The compound has shown higher antifungal activity compared to traditional fungicides like boscalid, especially against resistant strains of fungi such as Zymoseptoria tritici .

The mechanism by which these compounds exert their antifungal effects involves the inhibition of succinate dehydrogenase, which disrupts the electron transport chain in fungi. This inhibition leads to a decrease in ATP production and ultimately results in fungal cell death .

Study on Efficacy Against Phytopathogenic Fungi

A study published in Molecules examined the antifungal efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited several strains of pathogenic fungi, outperforming established fungicides in some cases .

Toxicological Assessment

In vivo studies have assessed the safety profile of pyrazole derivatives. The acute oral toxicity tests indicated that these compounds have a high safety margin, with LD50 values exceeding 2000 mg/kg in rodent models. This suggests that while they are effective as fungicides, they also possess a favorable safety profile for non-target organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole, and what critical parameters govern yield optimization?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For example, purification via column chromatography (ethyl acetate/hexane, 1:4) under vacuum is critical for isolating intermediates . Reaction conditions (e.g., −20 to −15°C for 40–48 hours) and stoichiometric ratios of diazomethane and triethylamine influence regioselectivity and minimize side products . Post-synthesis, recrystallization in 2-propanol enhances purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation combines X-ray crystallography for solid-state conformation analysis (e.g., bond angles and dihedral angles of the pyrazole ring) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:

  • ¹H NMR : Methyl group at δ ~3.8 ppm, difluoromethyl (CF₂H) splitting patterns (δ ~6.2–6.5 ppm).
  • ¹⁹F NMR : Distinct peaks for CF₂H (~−100 to −110 ppm) .
    Mass spectrometry (MS) confirms molecular weight (m/z 175.14) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and moderately stable at room temperature. Predicted density (1.52 g/cm³) and boiling point (316.4°C) suggest compatibility with vacuum distillation . Stability tests under varying pH (e.g., 4–9) and UV exposure are recommended to assess degradation pathways.

Advanced Research Questions

Q. How can isomerization or byproduct formation during synthesis be systematically addressed?

  • Methodological Answer : Isomers (e.g., regioisomers from ethynyl group positioning) arise during cyclization. Strategies include:

  • Chromatographic separation : Use gradient elution (hexane:ethyl acetate) to resolve isomers .
  • Crystallographic tuning : Adjust solvent polarity (e.g., 2-propanol vs. ethanol) to favor selective crystallization .
  • Kinetic control : Optimize reaction temperature (−15°C) to suppress thermodynamically favored byproducts .

Q. What computational approaches validate the electronic and steric effects of the difluoromethyl and ethynyl substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrostatic potential maps : Highlight electron-deficient regions near CF₂H and ethynyl groups, explaining nucleophilic attack susceptibility .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling reactions (e.g., Sonogashira) .
    Compare with crystallographic data to validate bond-length distortions .

Q. How can structural analogs be designed to enhance antifungal activity while minimizing toxicity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute ethynyl with trifluoromethyl or sulfonyl groups to improve membrane permeability .
  • SAR studies : Test analogs like 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide for enhanced binding to fungal CYP51 enzymes .
  • Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to correlate substituent hydrophobicity (logP) with cytotoxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) for antifungal activity .
  • Impurity interference : Re-evaluate compound purity (>98% via HPLC) in conflicting studies .
  • Species-specific effects : Compare activity against Candida albicans vs. Aspergillus fumigatus to identify target selectivity .

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